Indium In-111 pentetreotide is a radiopharmaceutical agent primarily used in nuclear medicine for the diagnosis and management of neuroendocrine tumors. This compound combines a somatostatin analogue, octreotide, with the radioactive isotope Indium-111. It is marketed under the brand name Octreoscan and has been instrumental in imaging and therapeutic applications related to various types of tumors, particularly those expressing somatostatin receptors.
Indium In-111 pentetreotide is synthesized from octreotide, which is a synthetic analogue of somatostatin, and Indium-111, a radioisotope that emits gamma rays and Auger electrons. The compound is classified as a small molecule and falls under several categories including diagnostic radiopharmaceuticals, neuropeptides, and tumor detection agents .
The synthesis of Indium In-111 pentetreotide involves complex chemical processes where octreotide is conjugated with Indium-111. The typical method includes:
The labeling efficiency and stability of Indium In-111 pentetreotide are crucial for its effectiveness as a radiopharmaceutical. Typically, the labeling yields are optimized to exceed 90%, ensuring sufficient radioactivity for imaging purposes .
Indium In-111 pentetreotide has a complex molecular structure characterized by the following formula:
The molecular weight is approximately 1472.41 g/mol . The structure includes a somatostatin analogue backbone with functional groups that facilitate binding to somatostatin receptors.
The compound's three-dimensional structure can be analyzed via techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its binding properties and interactions with target receptors.
Indium In-111 pentetreotide undergoes specific interactions upon administration:
The radiolabeling process involves coordination chemistry where Indium-111 acts as a metal ion that forms stable complexes with octreotide through chelation, enhancing its pharmacological properties .
Indium In-111 pentetreotide operates primarily through its affinity for somatostatin receptors:
Relevant data indicate that the compound maintains its integrity during typical clinical use, ensuring effective imaging results .
Indium In-111 pentetreotide is predominantly used in:
Indium In-111 Pentetreotide, also known as [Indium In-111-Diethylenetriaminepentaacetic acid-Phenylalanine-1-octreotide] or [Indium In-111-pentetreotide], functions through highly specific interactions with somatostatin receptors (SSTRs). These receptors belong to the G-protein-coupled receptor superfamily, comprising five distinct subtypes (Somatostatin Receptor Subtype 1 to Somatostatin Receptor Subtype 5). Indium In-111 Pentetreotide exhibits a well-defined and dominant binding affinity profile:
This selective affinity profile is intrinsic to the octreotide moiety of Indium In-111 Pentetreotide, a cyclic octapeptide analog of native somatostatin-14. The molecular structure of octreotide, particularly the presence of D-Phenylalanine at position 1 and the C-terminal threoninol, confers its preferential binding to Somatostatin Receptor Subtype 2 and Somatostatin Receptor Subtype 5 [4] [5]. The expression density of Somatostatin Receptor Subtype 2 on the cell membrane of neuroendocrine tumor cells is the primary determinant of Indium In-111 Pentetreotide uptake intensity observed in diagnostic scintigraphy. Tumors with high Somatostatin Receptor Subtype 2 density, such as carcinoids, pancreatic neuroendocrine tumors (excluding many insulinomas), paragangliomas, and pituitary adenomas, typically demonstrate strong radiotracer accumulation [1] [4] [7]. Somatostatin Receptor Subtype 5 binding contributes to the uptake in tumors co-expressing this subtype [5] [10].
Table 1: Somatostatin Receptor Subtype Affinity Profile of Indium In-111 Pentetreotide
Somatostatin Receptor Subtype | Affinity Level | Molecular Basis | Primary Tumor Relevance |
---|---|---|---|
Somatostatin Receptor Subtype 2 (Somatostatin Receptor Subtype 2) | High | D-Phe¹, Thr(ol)⁴, Lys⁵ in octreotide structure | Carcinoid, Gastrinoma, Paraganglioma, Pituitary adenoma |
Somatostatin Receptor Subtype 5 (Somatostatin Receptor Subtype 5) | Moderate | Overall octreotide conformation | Co-expression in many Somatostatin Receptor Subtype 2-positive tumors |
Somatostatin Receptor Subtype 3 (Somatostatin Receptor Subtype 3) | Low | Suboptimal structural fit | Limited contribution |
Somatostatin Receptor Subtype 1 (Somatostatin Receptor Subtype 1) | Negligible | Lack of specific binding motifs | Not targeted |
Somatostatin Receptor Subtype 4 (Somatostatin Receptor Subtype 4) | Negligible | Lack of specific binding motifs | Not targeted |
The binding of Indium In-111 Pentetreotide to Somatostatin Receptor Subtype 2 and Somatostatin Receptor Subtype 5 on neuroendocrine tumor cells is a dynamic process governed by biochemical kinetics and receptor availability:
Table 2: Key Kinetic Parameters Influencing Indium In-111 Pentetreotide Tumor Uptake
Parameter | Symbol | Impact on Uptake | Factors Influencing Parameter |
---|---|---|---|
Receptor Density | Bmax | Directly proportional: Higher Bmax = Higher Uptake | Tumor type, differentiation status, grade |
Binding Affinity | Kd (Dissociation Constant) | Inversely proportional: Lower Kd (higher affinity) = Stronger Binding | Somatostatin Receptor Subtype expression profile, specific receptor mutations |
Internalization Rate | Kint | Directly proportional: Faster internalization = Enhanced retention | Receptor subtype (Somatostatin Receptor Subtype 2 internalizes efficiently), cellular machinery |
Plasma Clearance | T1/2 | Affects availability: Slower clearance = Longer exposure | Renal function, protein binding |
The journey of Indium In-111 Pentetreotide continues after internalization, involving intricate intracellular pathways with significant implications for both imaging and potential therapy:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: